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Compound of Interest

Compound Name: C12H8ClF3N4O2S

CAS No.: 872629-47-5

Cat. No.: B2405890 Get Quote

Subject: Tovorafenib Intermediate (Oxime Precursor) CAS Registry Number: 1095823-58-7

Chemical Name: N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]-1,3-

thiazole-5-carboxamide

Executive Summary
CAS 1095823-58-7 is a specialized pharmaceutical intermediate functioning as the oxime

precursor in the synthetic pathway of Tovorafenib (TAK-580), a type II BRAF kinase inhibitor

used in treating pediatric low-grade gliomas.

From a process chemistry perspective, this molecule represents a Critical Quality Attribute

(CQA) checkpoint.[1] Its formation marks the successful installation of the oxime functionality,

which serves as the handle for the subsequent stereoselective reduction to the chiral amine

pharmacophore.[1] Control of this intermediate's purity is essential to prevent "carry-over"

impurities that could compromise the enantiomeric excess (ee) of the final drug substance.
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Property Detail

CAS Number 1095823-58-7

IUPAC Name
N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-

(hydroxyimino)ethyl]-1,3-thiazole-5-carboxamide

Common Ref.
Tovorafenib Impurity 6; Tovorafenib Oxime

Intermediate

Molecular Formula C₁₂H₈ClF₃N₄O₂S

Molecular Weight 364.73 g/mol

SMILES
CC(=NO)c1sc(cn1)C(=O)Nc2cc(c(Cl)cn2)C(F)

(F)F

Structural Features
The molecule comprises three distinct domains critical for its physicochemical behavior:

Thiazole Core: A central 5-membered aromatic ring providing structural rigidity.

Pyridine Moiety: Substituted with electron-withdrawing groups (-Cl, -CF₃), significantly

reducing the basicity of the pyridine nitrogen and increasing lipophilicity.[1]

Oxime Functionality: The =N-OH group introduces hydrogen bond donor/acceptor capability,

influencing crystal packing and solubility.[1]

Physicochemical Profiling
Solid-State Properties

Appearance: White to off-white crystalline solid.[2]

Melting Point: High-melting solid (Predicted range: 220–250°C, decomposition likely near

melt).[1] Note: Oximes typically exhibit higher melting points than their ketone precursors

due to intermolecular hydrogen bonding.
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Crystallinity: High propensity for polymorphism.[1] The oxime hydroxyl group can form

dimers or polymeric H-bond networks in the crystal lattice.

Solution Properties
Solubility Profile:

Water: Practically insoluble (< 0.1 mg/mL).

DMSO/DMF: Freely soluble (> 50 mg/mL).

Methanol/Ethanol: Sparingly soluble.[1]

Dichloromethane: Soluble.[1][2]

Lipophilicity (LogP): ~2.8 (Predicted). The trifluoromethyl and chloro groups drive high

lipophilicity, while the amide and oxime provide polar balance.[1]

Acidity (pKa):

Oxime OH: ~10.5 (Weakly acidic).

Amide NH: ~11.0 (Very weakly acidic due to electron-deficient pyridine ring).

Pyridine N: Non-basic (pKa < 1.0) due to strong electron withdrawal by -CF₃ and -Cl.

Synthetic Context & Formation
Understanding the origin of CAS 1095823-58-7 is vital for impurity tracking. It is generated via

the condensation of hydroxylamine with the corresponding ketone.
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Click to download full resolution via product page

Figure 1: Synthetic pathway illustrating the role of CAS 1095823-58-7 as the pivotal oxime

intermediate converting the ketone to the chiral amine.[3]

Analytical Characterization Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: Quantify CAS 1095823-58-7 levels in Tovorafenib process streams.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[1]

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.[1]

Gradient:

0-2 min: 10% B

2-15 min: 10% → 90% B (Linear Ramp)

15-20 min: 90% B

Flow Rate: 1.0 mL/min.[1]

Detection: UV at 254 nm (Pyridine/Thiazole absorption max).

Retention Time Logic: The Oxime (CAS 1095823-58-7) will elute after the more polar amine

product but before the highly lipophilic ketone precursor (due to the H-bonding capability of

the OH group).

Nuclear Magnetic Resonance (NMR)
Objective: Structural confirmation of the oxime geometry (E/Z isomerism).

Solvent: DMSO-d₆.
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Key Signals:

δ 11.5-12.0 ppm (s, 1H): Oxime -OH. Disappears on D₂O shake.

δ 10.5 ppm (s, 1H): Amide -NH.[1]

δ 8.5-9.0 ppm: Pyridine and Thiazole aromatic protons.

δ 2.2-2.3 ppm (s, 3H): Methyl group adjacent to the oxime.[1]

Interpretation: The presence of a single set of peaks indicates a single geometric isomer

(typically the E-isomer is thermodynamically favored). Splitting of the methyl signal suggests

an E/Z mixture.[1]

Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

Parent Ion: [M+H]⁺ = 365.7 m/z.

Fragmentation Pattern:

Loss of -OH (M-17).

Cleavage of the amide bond yielding the thiazole fragment and the aminopyridine

fragment.

Handling & Stability
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Oximes can undergo

Beckmann rearrangement or hydrolysis under acidic/thermal stress.[1]

Light Sensitivity: Protect from light.[1] Halogenated heterocycles can be photosensitive.[1]

Safety: Treat as a potent toxicant. The trifluoromethyl-pyridine moiety is associated with high

biological activity. Use full PPE (gloves, respirator) in a fume hood.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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